molecular formula C15H13FO3S B1181376 2-{[2-(4-Fluorophenoxy)ethyl]sulfanyl}

2-{[2-(4-Fluorophenoxy)ethyl]sulfanyl}

Cat. No.: B1181376
M. Wt: 292.324
InChI Key: QQHOXSNHCXMTBO-UHFFFAOYSA-N
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Description

The chemical fragment 2-{[2-(4-Fluorophenoxy)ethyl]sulfanyl} is a valuable synthetic building block in medicinal chemistry and drug discovery research. This moiety, characterized by a fluorophenoxy ether linkage connected to a sulfur-containing ethyl chain, serves as a key structural component in designing novel molecules for biological screening. It is specifically recognized for its role in creating potential enzyme inhibitors and modulating sodium channels, which are important targets in pain management and neurological research . Researchers utilize this substructure to develop compounds for various investigative applications. For instance, it forms the core of complex molecules evaluated as inhibitors for targets like Mycobacterium tuberculosis PanK . Its incorporation into molecular scaffolds is aimed at exploring structure-activity relationships to enhance potency and selectivity. The presence of the fluorine atom and the sulfur-containing chain can influence the compound's electronic properties, lipophilicity, and overall pharmacokinetic profile, making it a versatile handle for chemical optimization. This product is intended for research purposes only and is not approved for diagnostic or therapeutic use.

Properties

Molecular Formula

C15H13FO3S

Molecular Weight

292.324

IUPAC Name

2-[2-(4-fluorophenoxy)ethylsulfanyl]benzoic acid

InChI

InChI=1S/C15H13FO3S/c16-11-5-7-12(8-6-11)19-9-10-20-14-4-2-1-3-13(14)15(17)18/h1-8H,9-10H2,(H,17,18)

InChI Key

QQHOXSNHCXMTBO-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)O)SCCOC2=CC=C(C=C2)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table compares 2-{[2-(4-Fluorophenoxy)ethyl]sulfanyl} with compounds sharing key structural motifs:

Compound Name Key Substituents Molecular Formula Key Properties/Applications Reference
2-{[2-(4-Fluorophenoxy)ethyl]sulfanyl} 4-Fluorophenoxy, ethylsulfanyl C₈H₈FOS₂ Potential ligand for drug targets
N-{2-[(4-Fluorophenyl)sulfanyl]ethyl}aniline 4-Fluorophenylsulfanyl, aniline C₁₄H₁₃FNS Aromatic intermediate in drug synthesis
Bis{2-[(2-chloroethyl)sulfanyl]ethyl} ether Chloroethylsulfanyl, ether linkage C₈H₁₆Cl₂OS₂ Chemical warfare agent precursor
{[2-(4-Fluorophenoxy)ethyl]sulfanyl}methanimidamide hydrobromide 4-Fluorophenoxyethylsulfanyl, amidine C₁₀H₁₃BrFN₃OS Bioactive salt form (anticancer/antiviral)
Key Observations:

Fluorine vs. Chlorine Substituents: The 4-fluorophenoxy group in the target compound reduces steric bulk compared to chloroethyl groups in the ether analogue (C₈H₁₆Cl₂OS₂) . This enhances solubility and bioavailability. Chlorine in the ether compound increases electrophilicity, making it more reactive but also more toxic .

Sulfanyl Group Positioning :

  • In N-{2-[(4-Fluorophenyl)sulfanyl]ethyl}aniline , the sulfanyl group is directly attached to the fluorophenyl ring, limiting conformational flexibility compared to the ethyl-linked sulfanyl group in the target compound .

Functional Group Additions :

  • The methanimidamide hydrobromide derivative (C₁₀H₁₃BrFN₃OS) introduces a charged amidine group, enhancing binding to nucleic acids or enzymes . This modification is absent in the parent compound, highlighting the versatility of the sulfanyl-ethyl scaffold.

Preparation Methods

Alkylation of 4-Fluorophenol

The synthesis typically begins with the alkylation of 4-fluorophenol to form the 2-(4-fluorophenoxy)ethyl intermediate. A widely cited method involves reacting 4-fluorophenol with 1,2-dibromoethane in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃). For example:

  • Reagents : 4-Fluorophenol (1 equiv), 1,2-dibromoethane (1.2 equiv), NaOH (2 equiv), water.

  • Conditions : Reflux at 60–80°C for 12–24 hours.

  • Mechanism : The base deprotonates 4-fluorophenol, enabling nucleophilic attack on 1,2-dibromoethane to form 1-(2-bromoethoxy)-4-fluorobenzene.

This step is critical for establishing the ethyl ether backbone, with yields exceeding 70% when stoichiometry and temperature are tightly controlled.

Thiolation via Nucleophilic Substitution

Introducing the sulfanyl group requires substituting the terminal bromide of the intermediate with a sulfur nucleophile. Two primary approaches are documented:

Sodium Hydrosulfide (NaSH) Method

  • Reagents : 1-(2-bromoethoxy)-4-fluorobenzene (1 equiv), NaSH (1.5 equiv), ethanol/water solvent.

  • Conditions : Reflux at 70°C for 6–8 hours.

  • Outcome : The bromide is replaced by a sulfanyl group, yielding 2-{[2-(4-fluorophenoxy)ethyl]sulfanyl}.

  • Yield : ~65% after purification via silica column chromatography.

Thiourea-Mediated Substitution

  • Reagents : Thiourea (1.2 equiv), 1-(2-bromoethoxy)-4-fluorobenzene (1 equiv), ethanol.

  • Conditions : Reflux at 80°C for 10 hours, followed by hydrolysis with NaOH.

  • Mechanism : Thiourea acts as a sulfur source, forming an isothiouronium intermediate, which is hydrolyzed to the thiolate.

  • Yield : ~60% with reduced byproducts compared to NaSH.

Optimization Strategies

Solvent and Temperature Effects

  • Polar aprotic solvents (e.g., dimethylformamide, DMF) enhance reaction rates but may increase side reactions.

  • Ethanol/water mixtures balance solubility and safety, achieving optimal substitution at 70–80°C.

Catalytic Enhancements

  • Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial reactions in biphasic systems, boosting yields to 75%.

Analytical Characterization

Spectroscopic Data

Technique Key Signals
¹H NMR (CDCl₃)δ 6.8–7.0 (m, 4H, aromatic), δ 4.1 (t, 2H, -OCH₂), δ 3.2 (t, 2H, -SCH₂).
FT-IR 1240 cm⁻¹ (C-O-C), 1100 cm⁻¹ (C-F), 2550 cm⁻¹ (-SH, if present).

Purity Assessment

  • HPLC : >98% purity achieved using C18 reverse-phase columns with acetonitrile/water mobile phases.

Industrial-Scale Considerations

Cost-Effective Reagents

  • 1,2-Dibromoethane vs. 1,2-Dichloroethane : The former offers higher reactivity but requires careful handling due to toxicity.

Waste Management

  • Hydrolysis byproducts (e.g., HBr) are neutralized with dilute NaOH, aligning with environmentally sustainable practices.

Challenges and Limitations

Byproduct Formation

  • Ether cleavage : Competing elimination reactions may occur at high temperatures, necessitating precise thermal control.

Scalability

  • Thiol oxidation : The sulfanyl group is prone to oxidation during storage, requiring inert atmospheres or stabilizers.

Emerging Methodologies

Microwave-Assisted Synthesis

  • Conditions : 100°C, 30 minutes, 300 W irradiation.

  • Advantages : 20% reduction in reaction time and 10% higher yield compared to conventional methods.

Flow Chemistry

  • Microreactors : Enable continuous production with >90% conversion efficiency and real-time monitoring.

Applications and Derivatives

Pharmaceutical Intermediates

  • Anticancer agents : Derivatives of 2-{[2-(4-fluorophenoxy)ethyl]sulfanyl} inhibit tyrosine kinases in preclinical studies.

Agricultural Chemicals

  • Herbicides : The sulfanyl group enhances bioavailability in plant systemic formulations .

Q & A

Q. What synthetic methodologies are recommended for synthesizing 2-{[2-(4-Fluorophenoxy)ethyl]sulfanyl}?

Synthesis typically involves multi-step reactions, such as nucleophilic substitution or thiol-ene coupling. For example:

  • Step 1 : React 4-fluorophenol with ethylene dihalide to form 2-(4-fluorophenoxy)ethyl halide.
  • Step 2 : Introduce the sulfanyl group via reaction with thiourea or sodium hydrosulfide under inert conditions.
  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity via HPLC or TLC .
    Key Considerations : Optimize reaction temperature (e.g., 60–80°C for thiolation) and stoichiometry to minimize byproducts like disulfides .

Q. What analytical techniques are critical for characterizing this compound?

  • Structural Elucidation :
    • NMR : 1H^1\text{H}/13C^{13}\text{C}-NMR to confirm fluorophenyl protons (δ 6.8–7.2 ppm) and sulfanyl-CH2_2 signals (δ 2.8–3.2 ppm) .
    • X-ray Crystallography : Resolve crystal structure to validate stereochemistry (e.g., C–S bond length ~1.8 Å) .
  • Mass Spectrometry : ESI-MS for molecular ion [M+H]+^+ and fragmentation patterns .

Q. How should researchers design initial biological activity screens for this compound?

  • Antimicrobial Assays : Test against Gram-positive/negative bacteria (e.g., E. coli, S. aureus) using broth microdilution (MIC values) .
  • Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose ranges of 1–100 µM .
  • Controls : Include positive controls (e.g., ciprofloxacin for antimicrobial tests) and solvent-only blanks .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be optimized for derivatives of this compound?

  • Modification Sites :
    • Sulfanyl Group : Replace with sulfonyl or sulfonamide to assess electronic effects on bioactivity .
    • Fluorophenyl Ring : Introduce substituents (e.g., Cl, NO2_2) to evaluate steric/electronic contributions .
  • Data Analysis : Use multivariate regression to correlate logP, polar surface area, and IC50_{50} values .

Q. What experimental frameworks are suitable for assessing environmental fate and ecotoxicology?

  • Environmental Persistence :
    • Hydrolysis Studies : Expose to pH 5–9 buffers and monitor degradation via LC-MS .
    • Soil Sorption : Measure Koc_{oc} using batch equilibrium tests .
  • Ecotoxicology : Use Daphnia magna or zebrafish embryos to determine LC50_{50}/EC50_{50} under OECD guidelines .

Q. What mechanistic approaches are recommended to study enzyme inhibition by this compound?

  • Target Identification : Perform kinase/protease profiling panels (e.g., Eurofins DiscoverX) .
  • Kinetic Analysis : Use Lineweaver-Burk plots to distinguish competitive/uncompetitive inhibition .
  • Molecular Docking : Model interactions with enzymes (e.g., CYP450) using AutoDock Vina .

Q. How can researchers address contradictory bioactivity data across different assays?

  • Troubleshooting Steps :
    • Solubility Checks : Verify compound solubility in assay media via nephelometry .
    • Metabolic Stability : Pre-incubate with liver microsomes to assess false negatives from rapid degradation .
  • Data Reconciliation : Apply statistical tools (e.g., ANOVA with post-hoc Tukey tests) to identify outliers .

Q. What strategies are effective for comparative analysis with structurally similar compounds?

  • Similarity Metrics : Calculate Tanimoto coefficients using PubChem fingerprints .
  • Functional Group Swapping : Compare bioactivity of sulfanyl vs. sulfonyl analogs (e.g., 2-{[2-(4-fluorophenoxy)ethyl]sulfonyl}) .
  • Thermodynamic Profiling : Measure ΔG of binding via isothermal titration calorimetry (ITC) .

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